molecular formula C29H20BrF7N5O4PPt B2364938 2-Bromo-6-fluoropyridine CAS No. 937379-49-2

2-Bromo-6-fluoropyridine

Cat. No.: B2364938
CAS No.: 937379-49-2
M. Wt: 941.461
InChI Key: VAYDXRSZZRVCKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoropyridine is an organohalogen compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluoropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2,6-dibromopyridine can be reacted with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6 at elevated temperatures (around 190°C) under vacuum conditions . This reaction selectively replaces one of the bromine atoms with a fluorine atom, yielding this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol or water) under mild conditions.

    Nucleophilic Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Major Products: The major products formed from these reactions depend on the specific reagents used. For instance, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-fluoropyridine.

Scientific Research Applications

2-Bromo-6-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoropyridine in chemical reactions primarily involves the reactivity of the bromine and fluorine substituents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-6-chloropyridine
  • 2-Fluoropyridine

Comparison: Compared to other halogenated pyridines, 2-Bromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions. For instance, the presence of fluorine at the 6-position can significantly alter the electronic distribution in the pyridine ring, making it distinct from its isomers .

Properties

IUPAC Name

2-bromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932219
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144100-07-2
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.